molecular formula C9H9BrN2O3 B8677856 2-Bromo-N-ethyl-5-nitro-benzamide

2-Bromo-N-ethyl-5-nitro-benzamide

Cat. No. B8677856
M. Wt: 273.08 g/mol
InChI Key: MDZPWLZWLAYWEA-UHFFFAOYSA-N
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Patent
US08399481B2

Procedure details

To a stirred solution of HATU (501 mg, 1.32 mmol), 2-bromo-5-nitrobenzoic acid (325 mg, 1.32 mmol) and diisopropyl ethylamine (642 μl, 3.90 mmol) in anhydrous acetonitrile (20 ml) at room temperature was added ethylamine (725 μl of a 2.0M solution in THF, 1.45 mmol) and the reaction stirred for 15 hrs. The solvent was evaporated in vacuo and the crude residue purified by flash column chromatography (20% ethyl acetate in petroleum ether) to afford the title compound as a pale yellow solid (155 mg, 43%). HPLC retention time 3.72 min. Mass spectrum (ES+) m/z 273 (M+H).
Name
Quantity
501 mg
Type
reactant
Reaction Step One
Quantity
325 mg
Type
reactant
Reaction Step One
Quantity
642 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
43%

Identifiers

REACTION_CXSMILES
CN(C(O[N:9]1N=N[C:11]2C=CC=N[C:10]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[Br:25][C:26]1[CH:34]=[CH:33][C:32]([N+:35]([O-:37])=[O:36])=[CH:31][C:27]=1[C:28]([OH:30])=O.C(N(C(C)C)CC)(C)C.C(N)C>C(#N)C.C1COCC1>[Br:25][C:26]1[CH:34]=[CH:33][C:32]([N+:35]([O-:37])=[O:36])=[CH:31][C:27]=1[C:28]([NH:9][CH2:10][CH3:11])=[O:30] |f:0.1|

Inputs

Step One
Name
Quantity
501 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
325 mg
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
642 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude residue purified by flash column chromatography (20% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC1=C(C(=O)NCC)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 155 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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